

solubility and stability of 5-Hydroxy-2-tetralone in different solvents

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Compound of Interest

Compound Name: 5-Hydroxy-2-tetralone

Cat. No.: B1335874

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An In-depth Technical Guide to the Solubility and Stability of **5-Hydroxy-2-tetralone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of **5-Hydroxy-2-tetralone**. Given the limited publicly available data for this specific compound, this guide also draws upon data for the closely related isomer, 5-Hydroxy-1-tetralone, to provide a comparative context. Furthermore, it outlines detailed experimental protocols for researchers to determine these critical physicochemical properties.

Introduction

5-Hydroxy-2-tetralone (CAS No: 35697-10-0) is a chemical intermediate with potential applications in pharmaceutical synthesis.^{[1][2][3]} Its chemical structure, featuring a hydroxyl group and a ketone on a tetralone framework, suggests that its solubility and stability will be influenced by solvent polarity, pH, temperature, and light exposure. Understanding these properties is crucial for its handling, formulation, and the development of stable drug products.

Physicochemical Properties

Property	Value	Source
CAS Number	35697-10-0	[2][3]
Molecular Formula	C10H10O2	[1][2]
Molecular Weight	162.19 g/mol	[1][2]
Appearance	Light brown to gray solid	[3]
Boiling Point (Predicted)	333.6 ± 42.0 °C	[2][3]
Density (Predicted)	1.236 ± 0.06 g/cm3	[2][3]
pKa (Predicted)	9.83 ± 0.20	[3]

Solubility Profile

While specific quantitative solubility data for **5-Hydroxy-2-tetralone** is not readily available in the reviewed literature, a qualitative understanding can be derived from its structure and data from its isomer, 5-Hydroxy-1-tetralone. The presence of a hydroxyl group and a ketone suggests some degree of polarity, allowing for solubility in polar organic solvents.

Table of Solubility Data for 5-Hydroxy-1-tetralone (CAS: 28315-93-7)

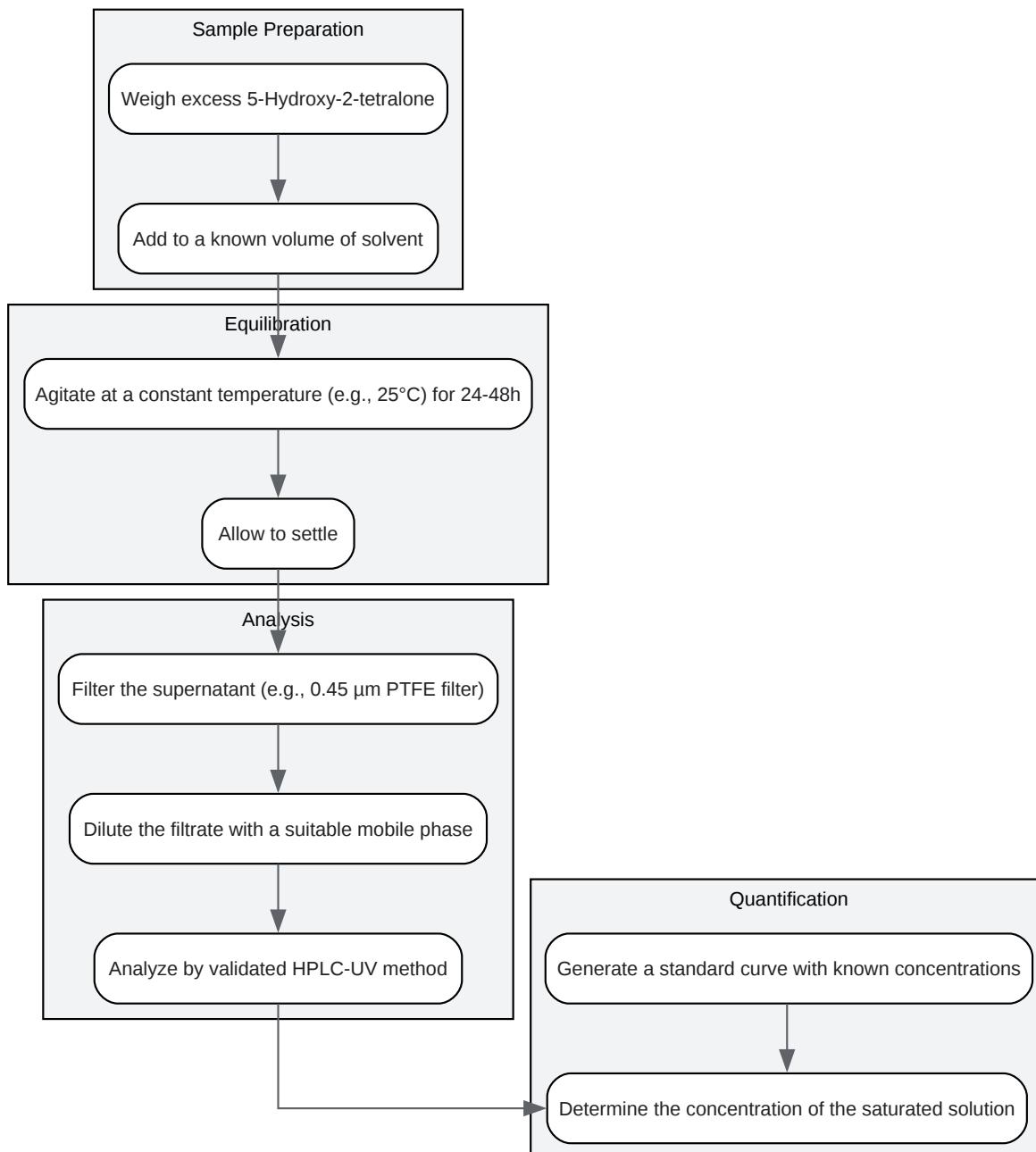
Solvent	Solubility	Concentration (mM)	Notes
DMSO	32 mg/mL	197.29	Fresh DMSO is recommended as it can be hygroscopic.[4]
Ethanol	20 mg/mL	-	
Water	Insoluble	-	[4]
Alcohol	Soluble	-	[5]
Ether	Soluble	-	[5]
Benzene	Soluble	-	[5]
Acetic Acid	Soluble	-	[5]

It is anticipated that **5-Hydroxy-2-tetralone** will exhibit a similar solubility profile.

Proposed Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

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Caption: Workflow for Solubility Determination of **5-Hydroxy-2-tetralone**.

Stability Profile

The stability of **5-Hydroxy-2-tetralone** is a critical parameter for its storage and formulation. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[\[6\]](#)[\[7\]](#)

While specific stability data for **5-Hydroxy-2-tetralone** is not available, forced degradation studies would typically involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[\[8\]](#)[\[9\]](#)

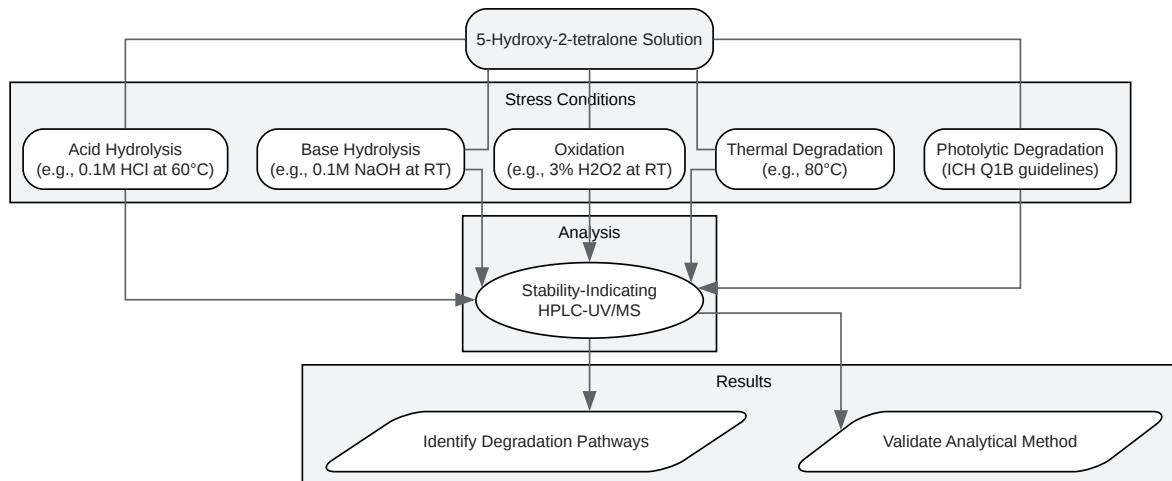
Table of Storage Conditions for 5-Hydroxy-1-tetralone (CAS: 28315-93-7)

Condition	Duration	Notes
-20°C (Powder)	3 years	[4]
-80°C (in Solvent)	1 year	Aliquot to avoid freeze-thaw cycles. [4]
-20°C (in Solvent)	1 month	[4]

Proposed Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general approach for conducting forced degradation studies on **5-Hydroxy-2-tetralone**. The goal is to achieve 5-20% degradation to identify potential degradation products.[\[8\]](#)

Workflow for Forced Degradation Studies



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Caption: Workflow for Forced Degradation Studies of **5-Hydroxy-2-tetralone**.

Detailed Methodologies:

- Acid Hydrolysis: A solution of **5-Hydroxy-2-tetralone** in a suitable organic solvent (e.g., methanol or acetonitrile) is treated with 0.1 M to 1 M hydrochloric acid. The mixture is then heated (e.g., at 60°C) and samples are taken at various time points.[8]
- Base Hydrolysis: A solution of the compound is treated with 0.1 M to 1 M sodium hydroxide at room temperature. Samples are collected at different intervals.[8]
- Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are analyzed over time.
- Thermal Degradation: A solid sample of **5-Hydroxy-2-tetralone** is exposed to dry heat (e.g., 80°C) for a specified period.[9]

- Photostability: The compound, in both solid and solution form, is exposed to light as per ICH Q1B guidelines, which specify an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[8][9]

For all conditions, samples should be neutralized or diluted as appropriate before analysis by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector and mass spectrometry (MS) is recommended for the identification and characterization of degradation products.[6][10]

Conclusion

This technical guide summarizes the known properties of **5-Hydroxy-2-tetralone** and provides a framework for the systematic evaluation of its solubility and stability. While specific experimental data for this compound is scarce, the provided protocols offer a robust starting point for researchers and drug development professionals. The data for the isomeric 5-Hydroxy-1-tetralone serves as a useful, albeit preliminary, reference. Rigorous experimental determination of these properties is essential for the successful application of **5-Hydroxy-2-tetralone** in pharmaceutical development.

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